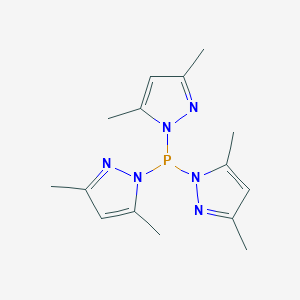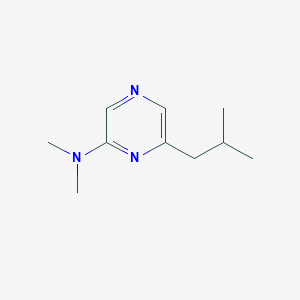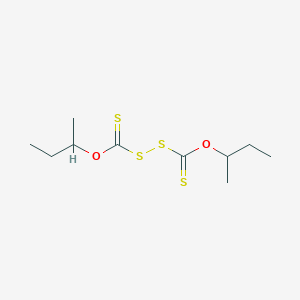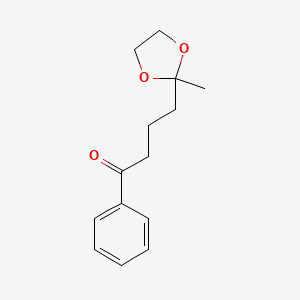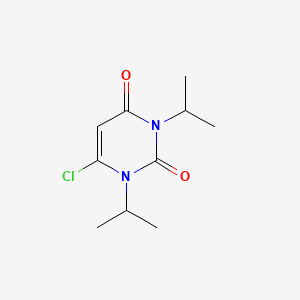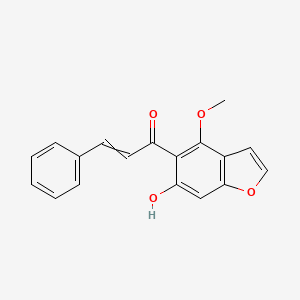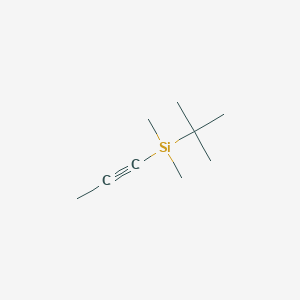
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- is a chemical compound with the molecular formula C₉H₁₈Si. It is a type of organosilicon compound that contains a silicon atom bonded to organic groups. This compound is known for its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- typically involves the reaction of 1,1-dimethylethylacetylene with a silicon-containing reagent. One common method is the hydrosilylation reaction, where the alkyne group of 1,1-dimethylethylacetylene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or siloxanes.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles like halides, amines, or alcohols can react with the silicon atom. The reactions are usually conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Simpler silanes or siloxanes are formed.
Substitution: New organosilicon compounds with varied functional groups are produced.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound is used in the modification of biomolecules, enhancing their stability and reactivity. It is also employed in the development of silicon-based drug delivery systems.
Medicine: Silane derivatives are explored for their potential in medical imaging and diagnostics. They are also investigated for their role in developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins. Its reactivity with various substrates makes it valuable in surface modification and coatings.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- involves its ability to form strong bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are facilitated by the unique electronic properties of the silicon atom, which can engage in both covalent and non-covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but contains a chlorine atom instead of a propynyl group.
Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-: This compound has a longer alkyl chain attached to the silicon atom.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- is unique due to its propynyl group, which imparts distinct reactivity and properties. The presence of the triple bond in the propynyl group allows for unique interactions and reactions that are not observed in similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
55630-45-0 |
|---|---|
Molekularformel |
C9H18Si |
Molekulargewicht |
154.32 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-prop-1-ynylsilane |
InChI |
InChI=1S/C9H18Si/c1-7-8-10(5,6)9(2,3)4/h1-6H3 |
InChI-Schlüssel |
ZVVPBKWLXJMYSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#C[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

